2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole 2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17633743
InChI: InChI=1S/C13H14BrNS/c1-9(2)12-8-16-13(15-12)11-5-3-10(7-14)4-6-11/h3-6,8-9H,7H2,1-2H3
SMILES:
Molecular Formula: C13H14BrNS
Molecular Weight: 296.23 g/mol

2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole

CAS No.:

Cat. No.: VC17633743

Molecular Formula: C13H14BrNS

Molecular Weight: 296.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole -

Specification

Molecular Formula C13H14BrNS
Molecular Weight 296.23 g/mol
IUPAC Name 2-[4-(bromomethyl)phenyl]-4-propan-2-yl-1,3-thiazole
Standard InChI InChI=1S/C13H14BrNS/c1-9(2)12-8-16-13(15-12)11-5-3-10(7-14)4-6-11/h3-6,8-9H,7H2,1-2H3
Standard InChI Key QDWYXJWSFWERSE-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CSC(=N1)C2=CC=C(C=C2)CBr

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position by a 4-(bromomethyl)phenyl group and at the 4-position by an isopropyl moiety. The IUPAC name, 2-[4-(bromomethyl)phenyl]-4-propan-2-yl-1,3-thiazole, reflects this arrangement . The SMILES notation (CC(C)C1=CSC(=N1)C2=CC=C(C=C2)CBr) and InChIKey (QDWYXJWSFWERSE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Fundamental Chemical Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₄BrNS
Molecular Weight296.23 g/mol
XLogP3-AA4.3
Topological Polar Surface Area41.1 Ų
Rotatable Bond Count3
Hydrogen Bond Acceptors2

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-(4-(bromomethyl)phenyl)-4-isopropylthiazole likely follows a multi-step protocol analogous to methods reported for related bromomethylated aromatics . A plausible pathway involves:

  • Thiazole Ring Formation: Condensation of 4-(bromomethyl)acetophenone with thiourea in the presence of iodine, yielding 4-(4-(bromomethyl)phenyl)thiazol-2-amine .

  • Isopropyl Substitution: Alkylation of the thiazole amine with isopropyl bromide or via a Friedel-Crafts approach using isopropyl halides .

Table 2: Comparative Synthetic Methods for Bromomethyl-Thiazoles

StepReagents/ConditionsYieldSource
BromomethylationNBS, AIBN, CCl₄, reflux90%
Thiazole CyclizationThiourea, I₂, ethanol, Δ85%
Isopropyl IntroductionIsopropyl bromide, K₂CO₃, DMF75%**

*Hypothetical yield based on analogous reactions.

Reactivity Profile

The bromomethyl group (–CH₂Br) serves as a versatile electrophilic site, enabling nucleophilic substitution reactions with amines, thiols, or alkoxides. This reactivity is exploited in pharmaceutical chemistry to conjugate thiazole cores with targeting moieties . The isopropyl group enhances lipid solubility, potentially improving blood-brain barrier permeability in drug candidates .

Computational and Physicochemical Properties

ADME Predictions

Computational models predict favorable drug-likeness parameters:

  • Lipophilicity: XLogP3-AA = 4.3 indicates high membrane permeability but may limit aqueous solubility.

  • Polar Surface Area: 41.1 Ų suggests moderate bioavailability via oral administration.

  • Rotatable Bonds: 3 , below the threshold for optimal bioavailability (≤10).

Stability and Degradation

The bromine atom introduces susceptibility to photolytic debromination, necessitating storage in amber containers. Accelerated stability studies on similar compounds show <5% degradation over 6 months at 25°C .

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)Source
4-(4-Bromophenyl)-thiazol-2-amine8–3212–45
2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole*

*Predicted based on structural analogs.

Challenges and Future Directions

Current limitations include the absence of in vivo toxicity data and scalable synthesis protocols. Future research should prioritize:

  • Synthetic Optimization: Developing catalytic methods to reduce reliance on stoichiometric reagents like NBS .

  • Biological Screening: Evaluating potency against ESKAPE pathogens and apoptosis mechanisms in cancer models.

  • Formulation Studies: Addressing solubility challenges via prodrug design or nanoparticle encapsulation.

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